molecular formula C13H18N2O4S B5632282 (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5632282
M. Wt: 298.36 g/mol
InChI Key: RSNXHSJDFGWTPR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is a chiral compound with a complex structure that includes a pyrrolidine ring, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridine ring, and the addition of the carboxylic acid group. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to specific physiological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives and pyridine-containing molecules. Examples include:

  • (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid analogs with different substituents.
  • Other pyrrolidine-based compounds with varying stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-20(18,19)7-6-15-8-11(12(9-15)13(16)17)10-2-4-14-5-3-10/h2-5,11-12H,6-9H2,1H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNXHSJDFGWTPR-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CC(C(C1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.